tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Stereoselective synthesis Diastereomer procurement Cost comparison

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2621937-98-0 / 2306247-85-6) is an enantiomerically defined, N-Boc-protected bicyclic diamine building block with a secondary hydroxyl group at the 6-position. The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a conformationally constrained piperazine bioisostere, widely exploited in medicinal chemistry for mu-opioid receptor ligands, nAChR agonists, and beta-lactamase inhibitor intermediates.

Molecular Formula C11H20N2O3
Molecular Weight 228.29 g/mol
Cat. No. B12091088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Molecular FormulaC11H20N2O3
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C2CC(C1CNC2)O
InChIInChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-7-4-9(14)8(13)6-12-5-7/h7-9,12,14H,4-6H2,1-3H3/t7-,8-,9-/m1/s1
InChIKeyCYRPCDFWLJRNBX-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate – Chiral Bicyclic Intermediate Procurement Guide


tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 2621937-98-0 / 2306247-85-6) is an enantiomerically defined, N-Boc-protected bicyclic diamine building block with a secondary hydroxyl group at the 6-position. The 3,8-diazabicyclo[3.2.1]octane scaffold serves as a conformationally constrained piperazine bioisostere, widely exploited in medicinal chemistry for mu-opioid receptor ligands, nAChR agonists, and beta-lactamase inhibitor intermediates [1]. The (1R,5R,6R) absolute configuration with endo-hydroxyl orientation is the kinetically favored diastereomer from diastereoselective cyclization reactions, typically achieving >95:5 dr under optimized conditions [2]. This compound is supplied at 97% chemical purity (HPLC) and is distinguished from its diastereomers and regioisomers by its specific stereochemical identity, orthogonal protection pattern, and cost profile, factors that directly impact synthetic route selection and procurement decisions .

Why Generic Substitution of tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate Carries Scientific and Procurement Risk


The 3,8-diazabicyclo[3.2.1]octane scaffold can exist as multiple diastereomers, regioisomers (3-Boc vs. 8-Boc), and hydroxyl-configurational variants (endo vs. exo), each presenting distinct reactivity, downstream coupling efficiency, and biological target engagement. Substituting the (1R,5R,6R)-endo-hydroxy configuration with the (1R,5R,6S)-exo diastereomer alters the spatial trajectory of the C6–O bond vector, which in conformationally restricted ligand series has been shown to invert receptor binding selectivity between mu-opioid and delta-opioid subtypes [1]. Likewise, 8-Boc protection directs electrophilic substitution and N-alkylation exclusively to the N3 nitrogen, whereas 3-Boc protection channels reactivity to N8, a switch that can reroute an entire synthetic sequence and alter the enantiopurity of downstream intermediates [2]. These differences are not cosmetic; they are stereochemically and regiochemically deterministic, making a simple in-class replacement scientifically indefensible without explicit head-to-head validation [3].

Quantitative Differentiation Evidence for tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate vs. Closest Analogs


Price and Procurement Advantage of (1R,5R,6R)-endo-OH vs. (1R,5R,6S)-exo-OH Diastereomer

The (1R,5R,6R)-endo-hydroxy diastereomer (CAS 2621937-98-0) is approximately 50% less expensive per unit mass than its (1R,5R,6S)-exo-hydroxy counterpart (CAS 2306247-62-9) when sourced at equivalent purity and scale from the same vendor. This price differential reflects the endo isomer being the major product of diastereoselective bicyclization, requiring less chromatographic separation and resolution effort than the minor exo isomer . Both compounds are supplied at 97% purity (HPLC). The distinct InChI Keys (IWSPIJDZSA-N for endo vs. HLTSFMKQSA-N for exo) confirm non-interchangeable stereochemical identity .

Stereoselective synthesis Diastereomer procurement Cost comparison

endo vs. exo Hydroxyl Configuration: Reactivity and Downstream Synthetic Utility

In bicyclo[3.2.1]octane systems, endo-6-hydroxy and exo-6-hydroxy isomers exhibit substantially different reactivity profiles. Literature precedent on closely related 8-azabicyclo[3.2.1]octane (tropane) systems demonstrates that endo-6,7-epoxy derivatives undergo facile ring-opening during hydride reduction and catalytic hydrogenolysis, whereas exo-epoxy analogs resist ring-opening under identical conditions, enabling selective downstream transformations [1]. The endo-hydroxyl group experiences greater torsional strain (calculated at ~7.8 kJ/mol higher than exo in analogous bicyclo[2.2.1]heptane systems [2]), which influences activation energies for subsequent esterification, etherification, and Mitsunobu reactions. For the target compound, this translates to higher reactivity in nucleophilic substitution at C6, a critical advantage when the hydroxyl is intended as a leaving group or derivatization handle.

Diastereoselective synthesis Bicyclic amine reactivity Conformational analysis

8-Boc vs. 3-Boc Regioselective Protection: Orthogonal Synthetic Utility

The target compound bears the Boc protecting group at the N8 bridgehead position, leaving the N3 secondary amine free for selective functionalization (alkylation, acylation, sulfonylation). The 3-Boc regioisomer (CAS 201162-53-0) places the Boc group at N3, freeing N8. This regioisomeric switch has profound consequences for synthesis: in beta-lactamase inhibitor intermediates, the 8-Boc protection pattern is explicitly required to match the substitution pattern of advanced diazabicyclooctane leads (e.g., avibactam, relebactam analogs) [1]. The 3-Boc regioisomer is significantly less expensive (approximately USD 45–90/100 mg vs. USD 438/100 mg ), but its procurement for a route designed around 8-Boc protection would necessitate additional protection/deprotection steps, increasing step count and reducing overall yield.

Orthogonal protection Regioselective functionalization Bicyclic diamine

Hydroxyl Functional Handle: Value of C6-OH vs. Non-Hydroxylated 8-Boc Scaffold

The non-hydroxylated 8-Boc-3,8-diazabicyclo[3.2.1]octane (CAS 149771-44-8) is commercially available at significantly lower cost (~USD 30–200/100 mg ) but lacks the C6 hydroxyl handle. The presence of a secondary hydroxyl at C6 enables five classes of direct derivatization reactions (esterification, etherification, oxidation to ketone, halogenation, and Mitsunobu inversion) without requiring C–H activation or pre-functionalization. In the synthesis of 6-substituted diazabicyclooctane beta-lactamase inhibitors, the 6-hydroxy intermediate is specifically cited as a key intermediate for introducing the 6-sulfooxy moiety that is pharmacophoric for beta-lactamase inhibition [1]. The cost premium of ~15× relative to the non-hydroxylated scaffold (USD 438 vs. ~USD 30/100 mg) is directly attributable to the added synthetic steps required to install the chiral hydroxyl group with defined absolute configuration .

Functional group diversification Building block comparison Synthetic versatility

Absolute Configuration and Enantiopurity: (1R,5R,6R) Defined Stereochemistry vs. Racemic or rel-Mixtures

The target compound is sold under two distinct catalog descriptors: CAS 2306247-85-6 (absolute configuration specified) and CAS 2621937-98-0 (rel- prefix, relative configuration). Both refer to material with the (1R,5R,6R) absolute configuration at 97% purity . Procurement of undefined racemic or diastereomeric mixtures of 6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate introduces an unresolved stereocenter at C6 that propagates through the synthetic sequence, ultimately requiring chiral separation of diastereomeric products or late-stage resolution. The optically active diazabicyclooctane patent literature explicitly requires single-enantiomer intermediates with defined (2S,5R) or (1R,5R,6R) configurations to access beta-lactamase inhibitors with the correct absolute stereochemistry at the bridgehead positions [1]. The specific optical rotation for the (1R,5R,6R) diastereomer, while not publicly disclosed for this exact compound, can be verified by chiral HPLC against racemic reference standard upon receipt.

Enantiomeric purity Absolute configuration Chiral HPLC

Optimal Application Scenarios for tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate in Research and Industrial Settings


Synthesis of 6-Substituted Diazabicyclooctane Beta-Lactamase Inhibitor Intermediates

The (1R,5R,6R)-endo-hydroxy configuration directly matches the stereochemical requirements of advanced intermediates en route to avibactam-class and relebactam-class beta-lactamase inhibitors. The 8-Boc protection enables selective N3 functionalization while the C6 hydroxyl serves as the immediate precursor to the 6-sulfooxy pharmacophore [1]. The defined absolute configuration at all three stereocenters ensures that downstream products maintain the (2S,5R) bridgehead geometry required for beta-lactamase active-site engagement, as mandated in Meiji Seika and Wockhardt patent filings [2]. Using the non-hydroxylated scaffold or the 3-Boc regioisomer would require 2–4 additional synthetic steps and introduce risk of epimerization at bridgehead positions.

Construction of Conformationally Restricted GPR119 Agonist Libraries

The 3,8-diazabicyclo[3.2.1]octane scaffold has been employed as a rigid piperazine replacement in GPR119 agonist programs, where conformational restriction was shown to produce markedly different pharmacology between mouse and human orthologs despite similar receptor binding levels [1]. The (1R,5R,6R)-6-hydroxy variant provides an additional chiral vector at C6 for SAR exploration, enabling systematic variation of hydrogen-bond donor/acceptor geometry. The endo orientation directs the hydroxyl group toward the interior of the bicyclic cavity, which computational studies on mu-opioid receptor ligands indicate can modulate the spatial relationship between the N3 and N8 substituents and the receptor binding pocket [2].

Synthesis of Mu-Opioid and nAChR Analgesic Lead Compounds

3,8-Diazabicyclo[3.2.1]octane derivatives with N3-aralkenyl and N8-acyl substitution patterns have demonstrated analgesic potency 6–25 fold that of morphine in murine models [1]. The target compound's N8-Boc protection and free N3 amine are ideally positioned for sequential diversification: N3 can be alkylated or arylated first, followed by Boc deprotection and N8 acylation, yielding a library of disubstituted DBO analogs for mu-opioid and nicotinic acetylcholine receptor screening. The endo-6-hydroxyl can be retained as a polarity-modulating group or eliminated via dehydration/reduction to afford the deoxy scaffold for comparison, providing a versatile branching point in SAR studies [2].

Multi-Kilogram Process Development Leveraging Diastereoselective Crystallization

For process chemistry groups scaling the synthesis of diazabicyclooctane-containing drug candidates, the (1R,5R,6R)-endo diastereomer is the thermodynamic product of diastereoselective bicyclization and can be obtained in >95:5 dr, as demonstrated in the streamlined enzymatic amidation process developed by Snapdragon Chemistry for >100 kg campaigns [1]. The availability of this compound at 97% purity from commercial suppliers at a 50% cost advantage over the exo diastereomer makes it the economically rational starting material for pilot-plant scale synthesis. The defined crystalline nature and compatibility with standard storage conditions (2–8°C, sealed, dry) further support its use in GMP and GLP manufacturing environments [2].

Quote Request

Request a Quote for tert-Butyl (1R,5R,6R)-6-hydroxy-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.